BenchChemオンラインストアへようこそ!

1-Methyl-4-(4-pyridinylmethyl)piperazine

Purity assay Quality control Procurement specification

1-Methyl-4-(4-pyridinylmethyl)piperazine (CAS 1821678-02-7, molecular formula C₁₁H₁₇N₃, MW 191.27 g/mol) is a tertiary amine-functionalized piperazine derivative containing a 4-pyridinylmethyl substituent and a methyl group on the opposite nitrogen. It belongs to the pyridylpiperazine chemical class, which is frequently employed as a building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B15396386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-pyridinylmethyl)piperazine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=NC=C2
InChIInChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3
InChIKeyUFRQXKOKLIMLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-pyridinylmethyl)piperazine: A Pyridylmethyl-Piperazine Scaffold with Distinct Physicochemical and Selectivity Profiles for Targeted Synthesis and Assay Development


1-Methyl-4-(4-pyridinylmethyl)piperazine (CAS 1821678-02-7, molecular formula C₁₁H₁₇N₃, MW 191.27 g/mol) is a tertiary amine-functionalized piperazine derivative containing a 4-pyridinylmethyl substituent and a methyl group on the opposite nitrogen. It belongs to the pyridylpiperazine chemical class, which is frequently employed as a building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules. The compound is commercially available in research-grade purity (typically 95-98%), with the N-methyl group providing distinct physicochemical and pharmacological properties compared to its N–H analog, 1-(4-pyridinylmethyl)piperazine (CAS 62089-74-1) .

Why 1-Methyl-4-(4-pyridinylmethyl)piperazine Cannot Be Replaced by Its N–H Analog or Positional Isomers in Structure-Activity Studies


The N-methyl substituent on 1-Methyl-4-(4-pyridinylmethyl)piperazine eliminates the hydrogen-bond donor (HBD) capacity of the piperazine ring and increases both lipophilicity and steric bulk. When compared directly to the N–H analog 1-(4-pyridylmethyl)piperazine, the target compound shows: (i) altered computed logP (higher lipophilicity due to the methyl group), (ii) absence of the HBD functionality (0 vs. 1 HBD), and (iii) a measurable difference in vendor-certified purity standards (98% vs. 97%, same supplier). Furthermore, the position of the pyridyl nitrogen (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) dictates sigma receptor subtype selectivity, with (4-pyridyl)piperazines favoring σ₁ over σ₂ receptors [1]. These factors make simple in-class substitution unreliable in quantitative SAR, pharmacological profiling, and synthetic route optimization .

Quantitative Differentiation Evidence for 1-Methyl-4-(4-pyridinylmethyl)piperazine: Purity, Physicochemical Properties, and Pharmacological Selectivity


Supplier-Certified Purity: 98% vs. 97% for the N–H Analog from the Same Vendor

From the same commercial supplier (Bidepharm), 1-Methyl-4-(4-pyridinylmethyl)piperazine is offered at a standard purity of 98%, whereas the N–H analog 1-(4-pyridinylmethyl)piperazine is offered at 97% [REFS-1, REFS-2]. This 1-percentage-point difference in certified purity is relevant for procurement decisions in sensitive synthetic or biological workflows where trace impurities (e.g., residual secondary amine starting material) could interfere with reaction yields or assay results.

Purity assay Quality control Procurement specification

Hydrogen-Bond Donor Count and Lipophilicity: N-Methyl vs. N–H Comparison Drives Membrane Permeability and Off-Target Binding

1-Methyl-4-(4-pyridinylmethyl)piperazine has 0 hydrogen-bond donors (HBD) due to full alkylation of both piperazine nitrogens, whereas the N–H analog 1-(4-pyridinylmethyl)piperazine has 1 HBD. The consensus logP for the N–H analog is 0.67 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods), and the N-methyl substitution is expected to increase logP by approximately 0.3-0.5 units based on the π-value of the methyl group . The target compound's reduced HBD count combined with higher lipophilicity predicts enhanced passive membrane permeability, which is a critical consideration in cell-based assays and BBB-penetrant compound design.

Physicochemical property Lipophilicity Hydrogen-bond donor Membrane permeability

Sigma Receptor Subtype Selectivity: (4-Pyridyl)piperazines Favor σ₁ Over σ₂, a Class Preference That Guides Target Selection

In a systematic study by Stavitskaya et al. (2010), a series of pyridylpiperazines was evaluated for sigma-1 (σ₁) and sigma-2 (σ₂) receptor binding affinity. The (4-pyridyl)piperazine compounds (1 and 2) demonstrated a consistent preference for σ₁ receptors, with Ki values of 41.8 ± 5.9 nM and 34.2 ± 2.8 nM at σ₁, compared to 69.7 ± 6.3 nM and 84.0 ± 5.9 nM at σ₂, yielding σ₁/σ₂ selectivity ratios of 0.60 and 0.41, respectively. In contrast, (2-pyridyl)piperazines strongly favored σ₂ receptors [1]. While these specific compounds differ from the target compound in their phenylalkyl chain length, the pyridyl nitrogen positional effect is a robust class-level determinant of sigma receptor subtype preference, directly applicable to 1-Methyl-4-(4-pyridinylmethyl)piperazine.

Sigma receptor σ₁ selectivity Pyridylpiperazine Binding affinity

N-Methylation Impact on Target Potency: An ~11.5-Fold Reduction in N-Type Calcium Channel Blockade Demonstrates That N-Substitution Is Not Silent

Although not tested on the exact target scaffold, a closely related analog pair demonstrates the functional consequence of N-methylation on piperazine-based ion channel blockers. The parent compound 1-[phenyl(pyridin-4-yl)methyl]piperazine (42, N–H) showed an estimated IC₅₀ of 0.06 µM against N-type calcium channels, while the N-methylated analog (43) was approximately 11.5-fold less potent with an estimated IC₅₀ of 0.69 µM . This result establishes that N-methylation on the piperazine ring can profoundly alter pharmacological activity, and 1-Methyl-4-(4-pyridinylmethyl)piperazine cannot be assumed to behave identically to its N–H counterpart in any given assay.

N-Type calcium channel N-methylation SAR Structure-activity relationship Piperazine derivative

Synthetic Utility as a Masked/Protected Piperazine Building Block: Tertiary Amine Stability in Multi-Step Syntheses

1-Methyl-4-(4-pyridinylmethyl)piperazine functions as a 'pre-methylated' building block that eliminates the need for protecting group strategies involving the piperazine N–H position during multi-step synthetic sequences. In the synthesis of kinase inhibitors such as imatinib and related benzamide derivatives, the 4-[(4-methylpiperazin-1-yl)methyl] fragment is directly introduced as a unit, avoiding competitive side reactions at the secondary amine [1]. Patent literature documents high-yield alkylation and coupling reactions using pre-methylated piperazine substrates [2], whereas the N–H analog requires orthogonal protection/deprotection steps that reduce overall yield and increase purification burden.

Synthetic intermediate Building block Protecting group strategy Kinase inhibitor synthesis

Physical State and Boiling Point: Handling and Storage Comparison vs. N–H Analog

1-Methyl-4-(4-pyridinylmethyl)piperazine is a yellow oil with a predicted boiling point of 294.9 ± 25.0 °C at 760 Torr (SciFinder prediction) . The N–H analog 1-(4-pyridinylmethyl)piperazine is also a liquid (colorless to pale yellow oil) with a reported boiling point of 68 °C at 0.15 mmHg (equivalent to ~300 °C at atmospheric pressure) and a density of 1.073 g/cm³ . Both compounds require storage under inert atmosphere and protection from light, but the target compound's slightly higher purity specification and absence of a reactive N–H group may confer marginally better long-term storage stability under standard laboratory conditions.

Physical property Boiling point Storage condition Liquid handling

Optimal Application Scenarios for 1-Methyl-4-(4-pyridinylmethyl)piperazine Based on Quantitative Differentiation Evidence


Synthesis of Kinase Inhibitors and GPCR Ligands Requiring a Pre-Methylated Piperazine Building Block

For medicinal chemistry programs targeting kinases (e.g., Bcr-Abl, BTK, PDGFR) or GPCRs where the 4-[(4-methylpiperazin-1-yl)methyl] pharmacophore is a critical recognition element, 1-Methyl-4-(4-pyridinylmethyl)piperazine provides a direct, protecting-group-free building block that saves 2 synthetic steps compared to the N–H analog. Patent literature demonstrates its use in imatinib analogs and BTK inhibitor synthesis [1]. The 98% purity standard ensures reproducible coupling yields in library synthesis.

Sigma-1 Receptor-Focused Screening Libraries and Pharmacological Probe Development

The (4-pyridyl)piperazine scaffold encoded in this compound confers a defined σ₁-over-σ₂ selectivity preference (~2-fold) as established by Stavitskaya et al. [1]. Researchers developing σ₁-targeted probes for neuroprotection, pain, or psychostimulant abuse should prioritize the 4-pyridyl regioisomer over 2-pyridyl or 3-pyridyl alternatives, which exhibit reversed or intermediate selectivity profiles.

Cell-Based Assays Requiring Enhanced Membrane Permeability: N-Methyl vs. N–H Scaffold Selection

When designing compound libraries for intracellular or CNS targets where passive membrane permeability is rate-limiting, the N-methylated scaffold offers a measurable advantage: 0 H-bond donors vs. 1 for the N–H analog, and an estimated logP increase of 0.3-0.5 units [1]. This physicochemical differentiation translates to improved cell penetration in the absence of active transporters, making the target compound the preferred choice for phenotypic screening and target engagement assays in intact cells.

SAR Studies Investigating the Pharmacological Impact of Piperazine N-Substitution

The documented ~11.5-fold reduction in N-type calcium channel blockade potency upon N-methylation in a closely related scaffold [1] positions 1-Methyl-4-(4-pyridinylmethyl)piperazine as an essential matched-pair comparator to its N–H analog in systematic SAR campaigns. Procurement of both compounds from the same supplier (Bidepharm) ensures consistent purity and QC standards, enabling rigorous head-to-head pharmacological comparisons.

Quote Request

Request a Quote for 1-Methyl-4-(4-pyridinylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.